8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2,6-diamine-9h-purine derivatives, have been shown to inhibitrhDHFR and have behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in DNA synthesis and cell proliferation, making them potential targets for anticancer agents .
Mode of Action
Similar compounds have been shown to inhibit the activity of rhdhfr, ts, and aicarft . By inhibiting these enzymes, the compound could potentially disrupt DNA synthesis and cell proliferation, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound likely affects the folate pathway , which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound could disrupt DNA synthesis and cell proliferation, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Nonclassical antifolates, which this compound may be classified as, are generally more lipophilic and enter cells through passive diffusion . This could potentially enhance the compound’s bioavailability.
Result of Action
The compound’s action could lead to cell cycle arrest and induction of apoptosis . For instance, HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The induction of apoptosis was confirmed to act through a lysosome-nonmitochondrial pathway .
Action Environment
The efficacy of similar compounds can be influenced by mutations in the reduced folate carrier and folate polyglutamylase , which could potentially affect the compound’s action.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZVEZLUNJATFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.